5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then reacted with 2-oxoethyl sulfanyl and other reagents under specific conditions to form the final product. Common reagents used in these reactions include N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzodioxin and pyrazolo[4,3-d]pyrimidin moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products Formed
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin moiety is known to interact with cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This interaction can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and pyrazolo[4,3-d]pyrimidin analogs. Examples include:
Uniqueness
The uniqueness of 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20N4O4S/c1-3-22-10-13-17(21-22)18(25)23(4-2)19(20-13)28-11-14(24)12-5-6-15-16(9-12)27-8-7-26-15/h5-6,9-10H,3-4,7-8,11H2,1-2H3 |
InChI Key |
GBQIVFYFMBEQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.